molecular formula C12H9F2N3OS B12480460 4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B12480460
M. Wt: 281.28 g/mol
InChI Key: OOCMAKMGZFPXJR-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method is the l-proline catalyzed multi-component reaction, which involves the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid . This reaction is carried out under mild conditions and yields the desired product with good to excellent efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts, such as polyvinyl alcohol and hydroxyethylsulfuric acid, has been reported to make the synthesis process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and inhibit cell growth is well-documented.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to the presence of two fluorine atoms in the phenyl ring, which enhances its stability and bioavailability compared to other similar compounds. This makes it a more promising candidate for drug development and other applications.

Properties

Molecular Formula

C12H9F2N3OS

Molecular Weight

281.28 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C12H9F2N3OS/c13-6-1-2-7(9(14)3-6)11-8-4-15-17-12(8)16-10(18)5-19-11/h1-4,11H,5H2,(H2,15,16,17,18)

InChI Key

OOCMAKMGZFPXJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=NN2)C(S1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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